(3R)-1-(Prop-2-yn-1-yl)piperidine-3-carboxylic acid
Description
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
(3R)-1-prop-2-ynylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C9H13NO2/c1-2-5-10-6-3-4-8(7-10)9(11)12/h1,8H,3-7H2,(H,11,12)/t8-/m1/s1 |
InChI Key |
XFMSYSNYSWRUAO-MRVPVSSYSA-N |
Isomeric SMILES |
C#CCN1CCC[C@H](C1)C(=O)O |
Canonical SMILES |
C#CCN1CCCC(C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Stereoselective Synthesis of 3-Substituted Piperidine-3-Carboxylic Acid (Nipecotic Acid Derivatives)
A critical step is obtaining the chiral 3-substituted piperidine-3-carboxylic acid with the desired (3R) configuration. Based on patent CN106831540A and related literature, a typical approach involves:
- Starting from 3-piperidine formamides or their salts enriched in the S or R enantiomer (preferably 60-95% enantiomeric excess, optimally 73-77%)
- Hydrolysis in concentrated hydrochloric acid to convert formamides to the corresponding nipecotic acid salts
- Chiral resolution occurs simultaneously during hydrolysis, avoiding external chiral resolving agents
- Conversion of nipecotic acid salts to free nipecotic acid by pH adjustment with alkali (potassium hydroxide/sodium hydroxide in methanol mixture) at low temperature (<10 °C) to avoid racemization
- Purification by precipitation using ethanol or ethanol/petroleum ether mixtures
Reaction conditions and notes:
- Hydrolysis in concentrated HCl under controlled temperature
- Alkali addition to pH 6.5-7.5 at 0-10 °C
- Concentration under reduced pressure below 30 °C to prevent racemization
- Precipitation and filtration for product isolation
This method provides a cost-effective, atom-economical route to chiral nipecotic acid derivatives with high stereochemical purity.
N-Alkylation with Propynyl Group
The installation of the propynyl substituent on the nitrogen of the piperidine ring is typically achieved via nucleophilic substitution:
- Reacting the nipecotic acid derivative (or its ester) with propargyl halides (e.g., propargyl bromide or propargyl tosylate)
- Reaction conditions:
- Base such as potassium carbonate or sodium hydride to deprotonate the nitrogen
- Solvent: acetone, dimethylformamide (DMF), or similar polar aprotic solvents
- Temperature: room temperature to mild heating (~25-60 °C)
- The reaction proceeds via an SN2 mechanism, attaching the propynyl group at the nitrogen
For example, tert-butyl nipecotate can be alkylated with 4-bromobut-1-yne analogs under basic conditions to yield N-propargyl derivatives, followed by ester hydrolysis to yield the free acid.
Purification and Stereochemical Integrity
- Purification is commonly done by flash chromatography or recrystallization after alkylation
- Hydrolysis of esters to acids is performed under mild basic or acidic conditions to avoid racemization
- Temperature control during all steps is critical to maintain the (3R) configuration
Summary of Key Reaction Steps and Conditions
| Step | Reaction | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Hydrolysis of 3-piperidine formamide salts to nipecotic acid salts | Concentrated HCl, controlled temperature | Chiral resolution occurs during hydrolysis; S or R enrichment 60-95% |
| 2 | Conversion of nipecotic acid salt to free acid | Alkali addition (KOH/NaOH in methanol), pH 6.5-7.5, <10 °C | Avoid racemization by low temperature and controlled pH |
| 3 | N-Alkylation with propargyl halide | Propargyl bromide, base (K2CO3 or NaH), solvent (acetone/DMF), room temp to 60 °C | SN2 reaction on nitrogen |
| 4 | Ester hydrolysis (if ester intermediate used) | Mild acidic or basic hydrolysis | Preserve stereochemistry |
| 5 | Purification | Flash chromatography, recrystallization, precipitation | Use ethanol/petroleum ether mixtures for precipitation |
In-Depth Research Findings and Analytical Data
- The stereochemical purity of the intermediate nipecotic acids is crucial; methods avoiding external chiral resolving agents simplify scale-up and reduce costs.
- Alkylation reactions show high yields (up to 90% or more) when using optimized bases and solvents.
- Analytical methods such as chiral HPLC, NMR, and mass spectrometry confirm the stereochemistry and purity of the final product.
- The final compound is a solid with moderate water solubility due to the carboxylic acid group and can be stored under standard laboratory conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propynyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or other reduced forms.
Substitution: The piperidine ring can undergo substitution reactions, where different substituents can be introduced at various positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.
Major Products:
Oxidation Products: Oxidized derivatives of the propynyl group.
Reduction Products: Reduced forms of the carboxylic acid group, such as alcohols.
Substitution Products: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
Building Block: (3R)-1-(Prop-2-yn-1-yl)piperidine-3-carboxylic acid serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Biology:
Enzyme Inhibition: The compound may be studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine:
Pharmaceuticals: Due to its unique structure, the compound may be explored for its potential therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.
Industry:
Chemical Manufacturing: The compound can be used in the production of various chemicals and intermediates, contributing to the development of new materials and products.
Mechanism of Action
The mechanism of action of (3R)-1-(Prop-2-yn-1-yl)piperidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The propynyl group and carboxylic acid moiety can play crucial roles in binding to these targets, influencing the compound’s biological activity and efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares (3R)-1-(Prop-2-yn-1-yl)piperidine-3-carboxylic acid with key analogs:
Key Observations :
- Lipophilicity : Tiagabine’s high logP (5.04) correlates with its CNS activity, whereas the target compound’s lower logP may favor solubility in aqueous environments .
- Reactivity : The acetylene group in the target compound and RPR260243 may introduce metabolic or synthetic challenges compared to tiagabine’s stable thiophene rings.
Tiagabine
- Target : GABA transporter 1 (GAT-1) inhibitor .
- Application : Clinically used as an antiepileptic drug to enhance synaptic GABA levels.
- Structure-Activity Relationship (SAR) : The bulky bis-thiophene group increases affinity for GAT-1, while the (3R) configuration ensures enantioselective binding .
D99
- Target : Squalene synthase (SQS) inhibitor .
- Application : Investigated for cholesterol-lowering or antifungal therapies.
- SAR : The chlorophenyl and hydroxy-methyl groups are critical for enzyme inhibition, highlighting the importance of aromatic and polar substituents.
RPR260243
- Target : hERG potassium channel activator .
- Application : Research tool for studying cardiac electrophysiology.
- SAR: The trifluorophenyl and methoxyquinoline groups confer voltage-dependent activation, while the propargyl group may stabilize interactions with the channel.
Target Compound
- Potential Targets: Based on structural analogs, possible targets include neurotransmitter transporters (e.g., GAT-1) or ion channels. The propargyl group may serve as a synthetic handle for further derivatization.
Biological Activity
(3R)-1-(Prop-2-yn-1-yl)piperidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperidine ring, which is a common motif in many biologically active molecules. The presence of the prop-2-yn-1-yl group contributes to its unique properties and biological interactions.
The biological activity of this compound has been linked to several mechanisms:
- Receptor Interaction : The compound may interact with various neurotransmitter receptors, potentially influencing pathways related to mood regulation and pain perception.
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes such as monoamine oxidase (MAO), which plays a role in neurotransmitter metabolism .
- Anticancer Activity : Preliminary studies suggest that derivatives of piperidine, including this compound, exhibit cytotoxic effects against cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms .
Biological Activity Overview
Case Study 1: Anticancer Properties
In a study examining the anticancer potential of heterocyclic compounds, (3R)-1-(Prop-2-yn-1-yl)piperidine derivatives were tested against the National Cancer Institute's 60 human cancer cell line panel. The results indicated significant growth inhibition, particularly in breast and lung cancer cell lines, with IC50 values ranging from 0.20 to 16.79 μM .
Case Study 2: Neuropharmacological Effects
Research into the neuropharmacological effects of piperidine derivatives revealed that compounds similar to (3R)-1-(Prop-2-yn-1-yl)piperidine can modulate neurotransmitter systems by inhibiting MAO activity. This modulation may lead to enhanced mood and reduced anxiety symptoms in preclinical models .
Q & A
Q. What are the common synthetic routes for (3R)-1-(Prop-2-yn-1-yl)piperidine-3-carboxylic acid, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, such as functionalization of the piperidine ring followed by coupling with propargyl groups. Key steps include:
- Inert atmosphere handling : To prevent oxidation of sensitive alkynyl groups, reactions are performed under nitrogen or argon .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) are often used to enhance reaction rates and yields .
- Catalysts : Palladium or copper catalysts may facilitate Sonogashira or alkyne coupling reactions, though specific protocols for this compound are extrapolated from analogous piperidine derivatives .
Q. How is the stereochemical purity of this compound validated?
Chiral HPLC or capillary electrophoresis is used to confirm enantiomeric excess. X-ray crystallography (using SHELX software for refinement ) or NMR spectroscopy with chiral shift reagents can resolve stereochemical ambiguities. For example, enzymatic synthesis methods (e.g., Fe(II)/α-ketoglutarate-dependent dioxygenases) ensure high stereoselectivity in related piperidine derivatives .
Q. What are the primary biological targets or activities associated with this compound?
While direct data on this compound is limited, structurally similar piperidine-carboxylic acids exhibit:
- Enzyme inhibition : Interaction with cyclooxygenase (COX) or proteases, with IC50 values ranging from 19.45–42.1 µM in analogs .
- Ion channel modulation : Derivatives like RPR260243 activate hERG1 channels, suggesting potential cardiac effects that require careful evaluation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of piperidine-carboxylic acid derivatives?
Discrepancies may arise from assay conditions (e.g., pH, cell lines) or impurities. Strategies include:
- Dose-response profiling : Validate activity across multiple concentrations and replicate studies .
- Metabolite screening : Assess stability under physiological conditions (e.g., plasma half-life, CYP450 metabolism) .
- Structural analogs : Compare activities of derivatives with controlled modifications (e.g., substituents on the piperidine ring) to isolate pharmacophores .
Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with proteins like COX-2 or hERG1. Key parameters:
- Force fields : AMBER or CHARMM for protein-ligand dynamics .
- Solvation models : Implicit solvent models (e.g., GBSA) to estimate binding free energies . Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) is critical to confirm computational predictions .
Q. How can synthetic yields be improved for scale-up without compromising stereochemical integrity?
- Flow chemistry : Continuous reactors enhance mixing and heat transfer for exothermic alkyne coupling steps .
- Enzymatic catalysis : Use stereoselective enzymes (e.g., ketoreductases) to maintain chiral purity at scale .
- DoE (Design of Experiments) : Optimize temperature, solvent ratios, and catalyst loading via statistical modeling .
Q. What are the implications of hERG channel activation observed in structurally related compounds?
hERG1 activation (e.g., by RPR260243 ) can prolong cardiac action potentials, posing arrhythmia risks. Mitigation strategies:
- Patch-clamp assays : Screen for hERG activity early in development.
- Structural modification : Reduce basicity of the piperidine nitrogen or introduce bulky substituents to limit channel interaction .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
